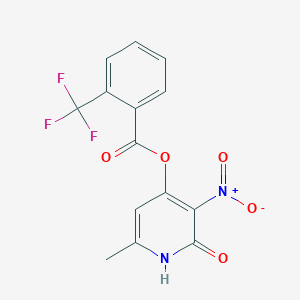

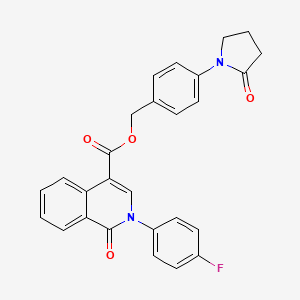

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to the pyridine ring. The presence of these functional groups can significantly influence the chemical behavior of the compound .

Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like nitration (for introducing the nitro group), halogenation (for introducing the trifluoromethyl group), and alkylation (for introducing the methyl group) .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and the functional groups present. The pyridine ring forms the core structure, with the various groups attached at different positions .Chemical Reactions Analysis

The compound, due to the presence of the nitro, trifluoromethyl, and methyl groups, can participate in a variety of chemical reactions. The nitro group can undergo reduction reactions, the trifluoromethyl group can participate in nucleophilic substitution reactions, and the methyl group can take part in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups present. For example, the presence of the nitro group might make the compound more reactive. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for benzophenone derivatives using trifluoromethanesulfonic acid catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate. This method demonstrates high yields and applicability to deactivated nitrobenzene and benzotrifluoride, producing meta-substituted benzophenones, which are crucial intermediates in pharmaceuticals and agrochemicals production (Hwang, Prakash, & Olah, 2000).

Functionalization of Heterocycles

The synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranly coumarin derivatives has been explored, starting from related benzoates. These compounds were evaluated for their antibacterial activity, revealing promising results against various bacterial strains, showcasing the potential of these structures in developing new antimicrobials (El-Haggar et al., 2015).

Materials Science Applications

Gas Solubility in Ionic Liquids

The solubility of gases in ionic liquids containing trifluoromethyl groups has been studied, providing insights into the interaction between gases and ionic liquids. This research is pivotal for applications in gas storage, separation technologies, and understanding solvent effects in catalysis (Anthony et al., 2005).

Cycloaddition Reactions

Investigations into the diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes have been conducted. These reactions yield 1-benzopyrano[3,4-c]pyrrolidines, compounds of interest for their potential biological activities and as intermediates in organic synthesis (Korotaev et al., 2013).

Analytical Chemistry Applications

Detection of Nitroaromatics

Research into the selective sensing of specific groups of nitroaromatic compounds (NACs) by metal-organic frameworks (MOFs) functionalized with trifluoromethyl groups has shown significant advancements. This work addresses challenges in detecting specific NACs in the presence of others, which is crucial for environmental monitoring and security applications (Hu et al., 2020).

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Direcciones Futuras

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O5/c1-7-6-10(11(19(22)23)12(20)18-7)24-13(21)8-4-2-3-5-9(8)14(15,16)17/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROMNDBNOBWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)

![4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)

![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)